Neopine

Description

Properties

CAS No. |

467-14-1 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

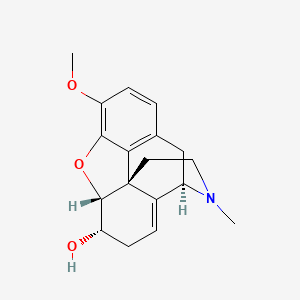

IUPAC Name |

(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3/t12-,13+,17+,18+/m1/s1 |

InChI Key |

NNDKZTBFZTWKLA-QISBLDNZSA-N |

SMILES |

CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O |

Canonical SMILES |

CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O |

melting_point |

127.5 °C |

Other CAS No. |

467-14-1 |

Synonyms |

neopine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Neopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a morphinane alkaloid and a structural isomer of codeine, is a minor constituent of opium poppy (Papaver somniferum). As a member of the opioid family, its chemical structure and properties are of significant interest to researchers in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure of Neopine, including its physicochemical properties, spectroscopic data, synthesis, and pharmacology, with a focus on its interaction with opioid receptors.

Chemical Identity and Physicochemical Properties

Neopine, also known as β-codeine, is systematically named (4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 299.36 g/mol | [2][3] |

| CAS Number | 467-14-1 | [2][3] |

| Melting Point | 127.5 °C | [3] |

| Appearance | Long needles from petroleum ether | [3] |

| Optical Rotation | [α]D²³ = -28° (c = 7.5 in chloroform) | [3] |

| Synonyms | β-codeine, Neopin | [1][2][3] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of Neopine. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the olefinic proton, the methoxy group, and the N-methyl group, as well as a complex series of signals for the fused ring system. The ¹³C NMR spectrum would complement this by showing distinct resonances for each of the 18 carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Neopine. The molecular ion peak ([M]⁺) would be observed at m/z 299. The fragmentation pattern would likely involve characteristic losses of the N-methyl group, the methoxy group, and cleavage of the morphinan ring system, providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of Neopine would display characteristic absorption bands for its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic and olefinic): Peaks around 1500-1650 cm⁻¹.

-

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.

Synthesis of Neopine

Neopine can be synthesized from other opium alkaloids, most notably thebaine.

Synthesis from Thebaine

A common synthetic route involves the conversion of thebaine to neopinone, which is then reduced to Neopine.

Experimental Protocol: Synthesis of Neopinone from Thebaine (Illustrative)

Disclaimer: This is an illustrative protocol based on general knowledge of similar reactions and should not be performed without consulting a detailed, peer-reviewed experimental procedure and adhering to all laboratory safety protocols.

-

Reaction Setup: Thebaine is dissolved in a suitable aqueous acidic solution (e.g., dilute sulfuric acid).

-

Hydrolysis: The solution is heated to facilitate the hydrolysis of the enol ether in thebaine to the corresponding ketone, neopinone.

-

Neutralization and Extraction: After the reaction is complete, the solution is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude neopinone. Further purification can be achieved by chromatography.

Workflow for the Synthesis of Neopine from Thebaine

Caption: Synthesis of Neopine from Thebaine.

Pharmacology and Mechanism of Action

Neopine is an opioid agonist with a primary affinity for the μ-opioid receptor (MOR). The binding of Neopine to the MOR initiates a cascade of intracellular signaling events.

Opioid Receptor Binding

The affinity of Neopine for the μ-opioid receptor can be quantified using radioligand binding assays. In these assays, a radiolabeled ligand (e.g., [³H]-DAMGO) is competed with unlabeled Neopine for binding to membrane preparations containing the receptor. The concentration of Neopine that inhibits 50% of the radioligand binding (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Experimental Protocol: Mu-Opioid Receptor Binding Assay (Illustrative)

Disclaimer: This is a generalized protocol and specific conditions may vary. Adherence to safety protocols for handling radiolabeled materials is essential.

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cell cultures or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled μ-opioid receptor ligand and varying concentrations of Neopine in a suitable buffer.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of Neopine, from which the Ki value is calculated.

Signaling Pathway

Upon binding to the μ-opioid receptor, which is a G-protein coupled receptor (GPCR), Neopine induces a conformational change in the receptor. This leads to the activation of intracellular G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as ion channels.

Signaling Pathway of Neopine at the μ-Opioid Receptor

Caption: Neopine's action at the μ-opioid receptor.

Conclusion

Neopine is a structurally significant morphinane alkaloid with established opioid activity. Its chemical properties, synthesis from readily available precursors, and interaction with the μ-opioid receptor make it an important subject of study for the development of novel analgesics and for understanding the broader pharmacology of opioids. Further research to fully characterize its spectroscopic properties and delineate its specific downstream signaling effects will provide a more complete understanding of this compound.

References

Neopine: A Technical Guide to its Discovery and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine is a naturally occurring morphinane alkaloid and a minor constituent of the opium poppy, Papaver somniferum. As the Δ⁸,¹⁴-isomer of codeine, its discovery and study are intrinsically linked to the broader history of opium alkaloid chemistry. Despite its structural similarity to codeine and morphine, Neopine remains a sparsely studied compound within the extensive field of pharmacology. This technical guide synthesizes the available information on the discovery, history, chemical properties, and pharmacological profile of Neopine. Due to a notable scarcity of in-depth research, this document also outlines general experimental protocols and signaling pathways relevant to opioid alkaloids, providing a framework for future investigation into Neopine's specific activities.

Introduction and Historical Context

The story of Neopine is a footnote in the rich history of opium, a substance utilized by humankind for millennia for its potent analgesic properties. The primary active constituents of opium, morphine and codeine, were isolated in the 19th century, paving the way for the field of alkaloid chemistry and modern pharmacology.[1][2] Neopine, being a minor alkaloid, was identified later as analytical techniques for separating and characterizing the complex mixture of opium alkaloids became more sophisticated.

Neopine's formal preparation has been described from 14-bromocodeinone and, more notably, as a byproduct in the biosynthetic pathways of morphine and codeine from thebaine.[3][4] In the opium poppy, thebaine is converted to neopinone, which can then be reduced to Neopine.[4] However, the major pathway involves the isomerization of neopinone to codeinone, which is then reduced to codeine.[4] This positions Neopine as a metabolic "trap" in the biosynthesis of more abundant and pharmacologically significant opioids.[4]

Chemical Properties and Synthesis

Neopine is a morphinane alkaloid with the chemical formula C₁₈H₂₁NO₃ and a molecular weight of 299.36 g/mol .[5] It is structurally distinguished from its isomer, codeine, by the position of a double bond within its pentacyclic structure.

Table 1: Physicochemical Properties of Neopine

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₃ | [5] |

| Molecular Weight | 299.36 g/mol | [5] |

| CAS Number | 467-14-1 | [5] |

| IUPAC Name | (4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | [5] |

| Synonyms | β-Codeine, Neopin | [5] |

The synthesis of Neopine is primarily of academic interest and for the generation of standards for analytical purposes. It can be prepared from thebaine, another opium alkaloid. A key step in its biosynthesis is the reduction of neopinone.[4]

Pharmacological Profile

Direct and detailed pharmacological studies on Neopine are exceptionally limited in publicly accessible scientific literature. What is known is largely inferred from its structural similarity to codeine and its classification as a morphinane alkaloid. It is reported to have pharmacological properties similar to codeine, though this is not extensively quantified.

Mechanism of Action

As an opioid alkaloid, Neopine is presumed to exert its effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[6] The three main subtypes of opioid receptors are mu (µ), delta (δ), and kappa (κ).[6] Opioid-induced analgesia is predominantly mediated by the activation of µ-opioid receptors.[7]

Upon agonist binding, opioid receptors trigger a cascade of intracellular signaling events, including:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

These actions collectively lead to a reduction in neuronal excitability and the transmission of nociceptive signals.

Receptor Binding Affinity

There is a lack of published quantitative data on the binding affinities of Neopine for the µ, δ, and κ opioid receptors. As an isomer of codeine, it might be hypothesized to have a binding profile similar to codeine, which itself is a weak µ-opioid receptor agonist. Codeine's analgesic effects are largely attributed to its metabolism to morphine.[8][9]

Table 2: Receptor Binding Affinity of Neopine (Hypothetical)

| Receptor Subtype | Binding Affinity (Ki) | Efficacy |

| Mu (µ) | Data Not Available | Data Not Available |

| Delta (δ) | Data Not Available | Data Not Available |

| Kappa (κ) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as no specific binding data for Neopine has been found in the reviewed literature.

Pharmacokinetics

No dedicated pharmacokinetic studies on Neopine have been identified. The pharmacokinetics of its isomer, codeine, are well-characterized and involve metabolism by the cytochrome P450 enzyme CYP2D6 to morphine, and by CYP3A4 to norcodeine.[8][9] Given their structural similarity, it is plausible that Neopine undergoes similar metabolic transformations, but this has not been experimentally verified.

Table 3: Pharmacokinetic Parameters of Neopine (Hypothetical)

| Parameter | Value |

| Bioavailability | Data Not Available |

| Half-life | Data Not Available |

| Volume of Distribution | Data Not Available |

| Clearance | Data Not Available |

| Metabolism | Data Not Available |

| Excretion | Data Not Available |

Note: This table is for illustrative purposes only, as no specific pharmacokinetic data for Neopine has been found in the reviewed literature.

In Vivo Effects

There is a paucity of data from in vivo studies investigating the analgesic, respiratory, or other physiological effects of Neopine.

Experimental Protocols

Due to the lack of specific experimental data for Neopine, this section provides a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound for a specific receptor.

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Neopine for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a radiolabeled µ-opioid receptor agonist).

-

Neopine (test compound).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Microplates and filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the µ-opioid receptor in the assay buffer.

-

Assay Setup: In a microplate, set up triplicate wells for:

-

Total Binding: Cell membranes + [³H]-DAMGO.

-

Non-specific Binding: Cell membranes + [³H]-DAMGO + a high concentration of naloxone.

-

Competitive Binding: Cell membranes + [³H]-DAMGO + varying concentrations of Neopine.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Neopine concentration.

-

Determine the IC₅₀ value (the concentration of Neopine that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

Neopine remains an understudied opium alkaloid. While its chemical structure and relationship to codeine are established, its pharmacological profile is largely uncharted territory. There is a clear need for foundational research to characterize its receptor binding affinities, pharmacokinetic properties, and in vivo effects. Such studies would not only elucidate the specific contributions of this minor alkaloid to the overall pharmacology of opium but could also reveal unique properties that may have therapeutic potential. Future research should focus on performing comprehensive receptor binding assays, in vitro functional assays to determine agonist or antagonist activity, and in vivo studies in animal models to assess its analgesic efficacy and side-effect profile.

References

- 1. Opium | Drug, Physiological Actions, & History | Britannica [britannica.com]

- 2. Opium - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

The Enigmatic Alkaloid: Unraveling the Pharmacological Profile of Neopine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a morphinane alkaloid and a structural isomer of codeine, remains a molecule of significant interest yet limited characterization within the field of pharmacology. As a naturally occurring compound in Papaver somniferum, it exists as a key intermediate in the biosynthesis of morphine. Despite its close structural relationship to well-known opioids, a comprehensive understanding of Neopine's pharmacological properties is conspicuously absent from the current scientific literature. This technical guide aims to synthesize the available information on Neopine, highlight the significant gaps in knowledge, and propose future directions for research. Due to the scarcity of dedicated studies on Neopine, this document will also draw inferences from the pharmacology of its structural analogs where relevant, while clearly delineating established data from speculative hypotheses.

Introduction

Neopine, with the chemical formula C₁₈H₂₁NO₃, is a minor alkaloid found in opium.[1] It is structurally differentiated from its isomer, codeine, by the position of the double bond in the C ring of the morphinan skeleton.[2] In the intricate biosynthetic pathway of morphine within the opium poppy, Neopine is formed from the reduction of neopinone. However, it is often described as a "metabolically 'trapped' alkaloid," suggesting it may be a metabolic dead-end or a transient intermediate with limited intrinsic biological activity.

The core of opioid pharmacology revolves around the interaction of ligands with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. These interactions trigger a cascade of intracellular signaling events, leading to the characteristic analgesic and psychoactive effects of this drug class. Given Neopine's structural similarity to codeine and morphine, it is hypothesized to interact with these receptors. However, the affinity, efficacy, and downstream signaling pathways associated with Neopine remain largely uninvestigated.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any pharmacological investigation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 299.36 g/mol | [2] |

| CAS Number | 467-14-1 | [2] |

| IUPAC Name | (4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | [1] |

| Synonyms | β-codeine | [2] |

Known Biological Role and Biosynthesis

Neopine's primary established role is as an intermediate in the biosynthesis of morphine. The pathway, elucidated through extensive research on opium poppy metabolism, highlights the enzymatic transformations leading to the formation of various alkaloids.

As depicted in Figure 1, thebaine is converted to neopinone. Neopinone can then be isomerized to codeinone, a direct precursor to codeine. Alternatively, neopinone can be reduced to Neopine by codeinone reductase (COR). This reduction to Neopine is considered a side reaction, potentially limiting the overall flux towards morphine synthesis.

Postulated Pharmacological Properties: An Extrapolation

In the absence of direct experimental data, the potential pharmacological properties of Neopine can be cautiously inferred from its structural relationship to codeine and morphine.

Mechanism of Action

It is plausible that Neopine acts as a ligand for opioid receptors. The critical determinants of opioid receptor binding and activation are the pharmacophore elements present in the morphinan scaffold, which Neopine possesses.

If Neopine binds to and activates opioid receptors, it would likely initiate a signaling cascade similar to that of other opioids (Figure 2). This would involve the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of potassium channels (causing hyperpolarization), and the closing of calcium channels (reducing neurotransmitter release).

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Neopine is entirely unknown. Key areas for future investigation would include its oral bioavailability, plasma protein binding, volume of distribution, and metabolic fate. A central question is whether Neopine can be metabolized to morphine, similar to codeine. This would be a critical determinant of its potential analgesic activity.

Pharmacodynamics

The pharmacodynamic effects of Neopine, including its analgesic, sedative, respiratory depressant, and addictive potential, have not been characterized. Animal models of pain and addiction would be essential to determine its in vivo activity.

Experimental Protocols for Future Research

To address the significant knowledge gaps, a systematic investigation of Neopine's pharmacology is required. The following outlines key experimental protocols that would be necessary.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of Neopine for the µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human recombinant µ, δ, and κ opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligand Competition Assay:

-

Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ) in the presence of increasing concentrations of unlabeled Neopine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ (concentration of Neopine that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the efficacy of Neopine at the opioid receptors (i.e., whether it is an agonist, antagonist, or partial agonist).

Methodology:

-

[³⁵S]GTPγS Binding Assay:

-

Use the same membrane preparations as in the binding assays.

-

Incubate the membranes with GDP, [³⁵S]GTPγS, and increasing concentrations of Neopine.

-

Agonist binding will stimulate the binding of [³⁵S]GTPγS to the G-protein.

-

Measure the amount of bound [³⁵S]GTPγS.

-

-

cAMP Accumulation Assay:

-

Use whole cells expressing the opioid receptors.

-

Stimulate adenylyl cyclase with forskolin and treat the cells with increasing concentrations of Neopine.

-

Measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

-

Agonist activity will result in a dose-dependent inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Pharmacological Studies

Objective: To assess the in vivo effects of Neopine in animal models.

Methodology:

-

Analgesia:

-

Utilize standard models of nociception in rodents, such as the hot plate test, tail-flick test, and writhing test.

-

Administer Neopine via various routes (e.g., intraperitoneal, subcutaneous, oral) at different doses and measure the analgesic response.

-

-

Pharmacokinetics:

-

Administer a single dose of Neopine to rodents and collect blood samples at various time points.

-

Analyze plasma concentrations of Neopine and any potential metabolites (e.g., morphine) using LC-MS/MS.

-

Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

-

Toxicology:

-

Conduct acute and repeated-dose toxicity studies in rodents to assess the safety profile of Neopine.

-

Monitor for clinical signs of toxicity, and perform histopathological examination of major organs.

-

Conclusion and Future Perspectives

Neopine represents a significant void in our understanding of opioid pharmacology. As a naturally occurring alkaloid with a structure tantalizingly close to that of well-characterized opioids, it warrants a thorough and systematic investigation. The lack of available data prevents the construction of a comprehensive pharmacological profile at this time. The experimental approaches outlined in this guide provide a roadmap for future research that could elucidate the role of Neopine, if any, as a bioactive compound. Such studies would not only contribute to our fundamental knowledge of opioid science but also could potentially uncover a novel pharmacological agent. Until such research is conducted, the pharmacological properties of Neopine will remain an intriguing but unanswered question in the field of drug discovery.

References

The Neopine Biosynthesis Pathway in Papaver somniferum: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the neopine biosynthesis pathway within the opium poppy, Papaver somniferum. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of plant-derived alkaloids and their potential applications. This document details the enzymatic steps, presents quantitative data, outlines experimental methodologies, and provides visual representations of the biochemical cascade leading to the formation of neopine and its subsequent conversion.

Core Biosynthetic Pathway

The biosynthesis of neopine is an integral part of the larger morphinan alkaloid pathway in Papaver somniferum. This pathway begins with the precursor (R)-reticuline and proceeds through a series of enzymatic reactions to produce thebaine, which is then further metabolized to yield neopine, codeine, and morphine. The key enzymatic steps are outlined below.

From (R)-Reticuline to Thebaine

The initial steps of the morphinan pathway leading to thebaine are crucial for the subsequent formation of neopine.

-

(R)-Reticuline to Salutaridine: The pathway is initiated by the enzyme salutaridine synthase (CYP719B1) , a cytochrome P450-dependent monooxygenase.[1][2] This enzyme catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.[3][4][5] Recombinant CYP719B1 is highly stereospecific and regioselective, with (R)-reticuline and (R)-norreticuline being its primary substrates.[2][3]

-

Salutaridine to Salutaridinol: The carbonyl group of salutaridine is then reduced by salutaridine reductase (SalR) , an NADPH-dependent enzyme, to produce salutaridinol.[6][7]

-

Salutaridinol to Salutaridinol-7-O-acetate: The next step involves the acetylation of the 7-hydroxyl group of salutaridinol by salutaridinol 7-O-acetyltransferase (SalAT) , using acetyl-CoA as the acetyl donor.[8][9][10] This reaction forms salutaridinol-7-O-acetate.[8][9][10]

-

Salutaridinol-7-O-acetate to Thebaine: The formation of thebaine from salutaridinol-7-O-acetate is catalyzed by thebaine synthase (THS) .[11] This step involves an allylic elimination of the acetate group and the formation of the characteristic pentacyclic ring structure of thebaine.[6][8]

Thebaine Metabolism and Neopine Formation

Thebaine serves as a critical branch-point intermediate, leading to the synthesis of several important morphinan alkaloids, including neopine.

-

Thebaine to Neopinone: Thebaine is demethylated at the 6-O position by thebaine 6-O-demethylase (T6ODM) , a non-heme dioxygenase, to yield neopinone.[12][13][14]

-

Neopinone to Neopine: Neopinone can be directly reduced by codeinone reductase (COR) , an NADPH-dependent aldo-keto reductase, to form neopine.[12][15] This reduction is considered irreversible.[15]

Interconversion and Further Metabolism

While neopine is a product of the pathway, the plant possesses mechanisms to channel intermediates towards the biosynthesis of codeine and morphine.

-

Neopinone to Codeinone: The enzyme neopinone isomerase (NISO) catalyzes the isomerization of neopinone to codeinone.[12][16][17][18] This is a critical step that limits the accumulation of neopine by directing the metabolic flux towards codeinone.[12][16]

-

Codeinone to Codeine: Codeinone is also a substrate for codeinone reductase (COR) , which reduces it to codeine.[12][15][19]

-

Codeine to Morphine: The final step in the major pathway is the 3-O-demethylation of codeine by codeine O-demethylase (CODM) , another non-heme dioxygenase, to produce morphine.[14][20][21]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the neopine biosynthesis pathway.

| Enzyme | Substrate | Kм (µM) | Optimal pH | Optimal Temperature (°C) |

| 1,2-Dehydroreticuline synthase | Reticuline | 117 | 8.75 | 37 |

| Salutaridine synthase (CYP719B1) | (R)-Reticuline | Not specified | 8.5 | 30 |

| Salutaridinol 7-O-acetyltransferase (SalAT) | Salutaridinol | 9 | 6.0-9.0 | 47 |

| Salutaridinol 7-O-acetyltransferase (SalAT) | Acetyl-CoA | 54 | 6.0-9.0 | 47 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of the neopine biosynthesis pathway.

Alkaloid Extraction from Papaver somniferum Capsules

This protocol is adapted from methods described for the extraction of alkaloids for analytical purposes.[22][23]

Materials:

-

Dried Papaver somniferum capsules

-

Grinder

-

Extraction solvent (e.g., 50% methanol, 44.8% water, 5.2% formic acid)[24]

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Dry the poppy capsules at room temperature after removing the seeds.

-

Grind the dried capsules to a fine powder (e.g., 80-100 mesh).

-

Weigh a precise amount of the powdered sample (e.g., 200-500 mg) into a suitable extraction vessel.

-

Add a defined volume of the extraction solvent (e.g., a solvent-to-solid ratio of 10-20 mL/500 mg).

-

Perform ultrasound-assisted extraction for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-50°C).

-

Adjust the pH of the extract if necessary for optimal alkaloid solubility.

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the extracted alkaloids using HPLC or LC-MS/MS.[22][23][25]

Enzyme Assays

The following provides a general framework for assaying the activity of enzymes in the neopine biosynthesis pathway. Specific conditions may need to be optimized for each enzyme.

General Enzyme Assay Protocol:

-

Enzyme Preparation:

-

Reaction Mixture:

-

Buffer at the optimal pH for the enzyme.

-

Substrate (e.g., (R)-reticuline, salutaridine, thebaine).

-

Cofactors (e.g., NADPH, acetyl-CoA).

-

Enzyme preparation.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching agent (e.g., acid, organic solvent).

-

-

Product Analysis:

-

Analyze the formation of the product using methods such as HPLC, LC-MS, or radio-TLC.

-

Example: Salutaridine Synthase (CYP719B1) Assay:

-

Reaction Components: (R)-reticuline, recombinant CYP719B1, and CPR in a suitable buffer.[5]

-

Analysis: The formation of salutaridine is monitored by LC-MS.[5]

Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in neopine biosynthesis.[27]

Materials:

-

Papaver somniferum tissue (e.g., capsules, stems, leaves)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Harvest plant tissue at the desired developmental stage and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target genes (e.g., T6ODM, NISO, COR) and a reference gene for normalization.

-

Analyze the qPCR data to determine the relative expression levels of the target genes.

Visualizations

The following diagrams, generated using the DOT language, illustrate the neopine biosynthesis pathway and a typical experimental workflow for its study.

Caption: The enzymatic cascade of the neopine biosynthesis pathway.

Caption: A typical workflow for studying alkaloid biosynthesis.

References

- 1. uniprot.org [uniprot.org]

- 2. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Salutaridinol - Wikipedia [en.wikipedia.org]

- 7. Comparative transcript and alkaloid profiling in Papaver species identifies a short chain dehydrogenase/reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increasing morphinan alkaloid production by over-expressing codeinone reductase in transgenic Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Codeine 3-O-demethylase - Wikipedia [en.wikipedia.org]

- 21. EC 1.14.11.32 [iubmb.qmul.ac.uk]

- 22. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 23. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

- 26. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New Low Morphine Opium Poppy Genotype Obtained by TILLING Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between Neopine and Codeine Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the relationship between the opioid isomers neopine and codeine. It delves into their chemical structures, biosynthetic pathways, metabolic fates, and pharmacological activities. While extensive data exists for the widely used analgesic codeine, this document also consolidates the available information on its lesser-known isomer, neopine, highlighting areas where further research is needed. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further investigation in the field of opioid research and drug development.

Chemical Structures and Isomerism

Neopine and codeine are structural isomers, sharing the same molecular formula (C₁₈H₂₁NO₃) and a common morphinan core structure.[1] The key difference lies in the position of a double bond within the C ring of the morphinan skeleton.

-

Codeine: Possesses a double bond at the ∆⁷⁻⁸ position.

-

Neopine: Features a double bond at the ∆⁸⁻¹⁴ position.[1]

This subtle structural variance has significant implications for their three-dimensional conformation and, consequently, their interaction with opioid receptors and metabolic enzymes.

Biosynthesis in Papaver somniferum

In the opium poppy, both codeine and neopine originate from the precursor molecule, thebaine. The biosynthetic pathway diverges at the intermediate neopinone. The enzyme thebaine 6-O-demethylase (T6ODM) converts thebaine to neopinone. From neopinone, two distinct enzymatic reactions can occur:

-

Isomerization to Codeinone: The enzyme neopinone isomerase (NISO) catalyzes the isomerization of neopinone to codeinone. This is the primary pathway leading to the formation of codeine, as codeinone is subsequently reduced by codeinone reductase (COR) to yield codeine.[2][3] The action of NISO is crucial for maximizing the flux towards codeine and morphine biosynthesis.[2]

-

Reduction to Neopine: In the absence or with low activity of NISO, neopinone can be directly reduced by codeinone reductase (COR) to form neopine.[3] This is considered a "metabolically trapped" side product in the biosynthesis of morphine.[3]

Caption: Biosynthetic pathway of codeine and neopine from thebaine.

Metabolism

Codeine Metabolism

Codeine is extensively metabolized in the liver, primarily through two major pathways:

-

O-demethylation: Approximately 5-10% of a codeine dose is O-demethylated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) to form morphine .[4][5][6] This conversion is critical for the analgesic effects of codeine, as morphine is a much more potent µ-opioid receptor agonist.[7] Individuals with genetic variations in CYP2D6, such as poor metabolizers or ultrarapid metabolizers, can experience a lack of efficacy or an increased risk of toxicity, respectively.[4][5]

-

Glucuronidation: The majority of codeine (approximately 80%) is conjugated with glucuronic acid by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form codeine-6-glucuronide .[8]

-

N-demethylation: A smaller fraction of codeine is N-demethylated by CYP3A4 to norcodeine .[8]

Caption: Major metabolic pathways of codeine.

Neopine Metabolism

Specific in vivo metabolic studies on neopine are not extensively documented in the available literature. However, based on its structure and the known metabolism of related morphinan alkaloids, it is plausible that neopine undergoes similar metabolic transformations as codeine, including N-demethylation, O-demethylation (if the appropriate enzymes can access the methoxy group), and glucuronidation. Further research is required to fully elucidate the metabolic fate of neopine.

Pharmacological Activity

Receptor Binding Affinity

The pharmacological effects of opioids are primarily mediated through their interaction with µ (mu), δ (delta), and κ (kappa) opioid receptors. The binding affinity of a compound for these receptors is a key determinant of its potency and pharmacological profile.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| Codeine | >100[9] | Not widely reported | Not widely reported |

| Morphine | 1.168[9] | Not widely reported | Not widely reported |

| Neopine | Data not available | Data not available | Data not available |

Note: A lower Ki value indicates a higher binding affinity.

Analgesic Potency

The analgesic potency of opioids is often quantified by determining the dose required to produce a defined analgesic effect in 50% of the test subjects (ED₅₀). Common preclinical models for assessing analgesia include the hot plate and tail-flick tests.

Table 2: Analgesic Potency (ED₅₀, mg/kg)

| Compound | Hot Plate Test (Rodent) | Tail-Flick Test (Rodent) |

| Codeine | Data not available | 18 (s.c., guinea pig)[10] |

| Morphine | 2.6-4.5 (s.c., rat) | 2.3 (s.c., guinea pig)[10] |

| Neopine | Data not available | Data not available |

Note: Lower ED₅₀ values indicate higher analgesic potency. The route of administration is subcutaneous (s.c.).

Similar to receptor binding data, there is a lack of publicly available quantitative data on the analgesic potency of neopine.

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology (Competitive Radioligand Binding Assay):

-

Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the opioid receptor of interest (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) and varying concentrations of the unlabeled test compound (e.g., neopine or codeine).

-

Separation: After incubation, rapidly separate the bound from the free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Test

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Methodology:

-

Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (typically 50-55°C) and an open-ended cylindrical restrainer.

-

Acclimatization: Allow the test animal (e.g., mouse or rat) to acclimate to the testing room.

-

Baseline Measurement: Place the animal on the hot plate and start a timer. Record the latency to the first sign of a nociceptive response, such as paw licking, paw shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., neopine or codeine) or vehicle control via a specified route (e.g., subcutaneous or intraperitoneal).

-

Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies. An increase in response latency is indicative of an analgesic effect. Calculate the ED₅₀ value from the dose-response curve.

Tail-Flick Test

Objective: To evaluate the analgesic activity of a compound by measuring the latency of a spinal reflex to a thermal stimulus.

Methodology:

-

Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto a specific portion of the animal's tail.

-

Restraint: Gently restrain the animal (e.g., rat or mouse) with its tail exposed.

-

Baseline Measurement: Apply the heat stimulus to the tail and measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent tissue injury.

-

Drug Administration: Administer the test compound or vehicle control.

-

Post-treatment Measurement: At various time intervals after drug administration, repeat the tail-flick latency measurement.

-

Data Analysis: An increase in the tail-flick latency indicates analgesia. Determine the ED₅₀ value from the dose-response data.

Neopinone Isomerase (NISO) Assay

Objective: To measure the enzymatic activity of NISO in converting neopinone to codeinone.

Methodology (in vitro):

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., 0.1 M MOPS, pH 6.8), the substrate neopinone, and the purified NISO enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Analysis: Analyze the reaction products by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify neopinone and the product, codeinone.

-

Data Analysis: Calculate the rate of codeinone formation to determine the enzymatic activity of NISO.

Synthesis

Synthesis of Codeine

Codeine is typically obtained from the opium poppy. However, it can also be synthesized from morphine by methylation of the phenolic hydroxyl group. A common laboratory and industrial synthesis involves the reaction of morphine with a methylating agent, such as dimethyl sulfate, in the presence of a base.

Proposed Synthesis of Neopine

A potential synthetic route to neopine involves the reduction of its precursor, neopinone.

-

Synthesis of Neopinone: Neopinone can be synthesized from thebaine through oxymercuration followed by hydrolysis.[11]

-

Reduction of Neopinone: The selective reduction of the keto group of neopinone at the C-6 position would yield neopine. This can be achieved using a suitable reducing agent, such as sodium borohydride, under controlled conditions to avoid isomerization to codeinone.

References

- 1. Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Write chemical equation for the synthesis of : Neoprene [allen.in]

- 5. google.com [google.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tail flick test - Wikipedia [en.wikipedia.org]

- 10. dol.inf.br [dol.inf.br]

- 11. Maximum tolerated temperature in the rat tail: a broadly sensitive test of analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of Neopine in Opium Poppy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a natural benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum), has long been recognized as an intermediate in the biosynthesis of the pharmacologically significant morphinan alkaloids, codeine and morphine. Historically considered a minor alkaloid, recent advancements in analytical techniques and genetic manipulation of the poppy have elucidated its pivotal, albeit transient, role. This technical guide provides an in-depth exploration of the endogenous function of neopine, consolidating current knowledge on its biosynthesis, metabolic fate, and the enzymatic control that governs its cellular concentration. While its primary function is established as a metabolic precursor, this paper also explores the hypothetical considerations of a broader physiological role. Detailed experimental protocols for the extraction, quantification, and functional analysis of neopine are provided, alongside quantitative data from key studies. Visualizations of the metabolic pathways and experimental workflows are presented to facilitate a comprehensive understanding of neopine's role within the complex metabolic network of the opium poppy.

Introduction

The opium poppy, Papaver somniferum, is the exclusive commercial source for the production of several indispensable pharmaceuticals, including the analgesics morphine and codeine. The intricate biosynthetic pathway leading to these morphinan alkaloids has been a subject of intense research for decades. Neopine, a structural isomer of codeine, occupies a critical juncture in this pathway. It is now understood that neopine is not a metabolic dead-end but a crucial, stereochemically distinct intermediate. Its efficient conversion is paramount for the high-yield synthesis of codeine and morphine within the plant's laticifers. This guide aims to provide a detailed technical overview of the current understanding of neopine's function, moving beyond a cursory acknowledgment of its existence to a detailed examination of its biochemistry and the methodologies used to study it.

Biosynthesis and Metabolic Fate of Neopine

The biosynthesis of neopine is intrinsically linked to the central morphinan alkaloid pathway. Thebaine, the first pentacyclic morphinan alkaloid, serves as the precursor for neopine. The enzymatic conversion of thebaine to neopinone is catalyzed by thebaine 6-O-demethylase (T6ODM) . Neopinone is a ketone intermediate that is then stereospecifically reduced to the alcohol, neopine.

However, the most critical step determining the metabolic flux away from neopine is the isomerization of neopinone to codeinone. This reaction was initially thought to occur spontaneously but is now known to be catalyzed by the enzyme neopinone isomerase (NISO) .[1] In the presence of functional NISO, neopinone is rapidly converted to codeinone, which is subsequently reduced by codeinone reductase (COR) to form codeine.[1]

In scenarios where NISO activity is compromised or absent, neopinone accumulates and is instead reduced by COR to neopine.[1] This makes neopine a "metabolically trapped" alkaloid, as it is not a direct precursor for codeine and its accumulation comes at the expense of morphine and codeine synthesis.[1] This enzymatic control highlights the plant's sophisticated mechanism to channel intermediates towards the production of its principal alkaloids.

Data Presentation: Quantitative Analysis of Alkaloid Accumulation

The critical role of neopinone isomerase (NISO) in preventing the accumulation of neopine is best illustrated by quantitative analysis of alkaloid levels in NISO-silenced opium poppies. The following tables summarize the findings from a study where virus-induced gene silencing (VIGS) was used to suppress NISO transcript levels.

Table 1: Relative Alkaloid Content in NISO-Silenced vs. Control Opium Poppy Latex

| Alkaloid | Control (pTRV2) - Relative Peak Area (%) | NISO-Silenced (pNISO) - Relative Peak Area (%) | Fold Change |

| Neopine | Not Detected | 25.3 ± 4.5 | - |

| Neomorphine | Not Detected | 12.1 ± 2.1 | - |

| Codeine | 15.6 ± 2.8 | 3.2 ± 0.6 | -4.9 |

| Morphine | 68.7 ± 5.1 | 28.9 ± 3.7 | -2.4 |

| Thebaine | 1.2 ± 0.3 | 15.8 ± 2.9 | +13.2 |

| Oripavine | 0.5 ± 0.1 | 5.2 ± 1.1 | +10.4 |

Data adapted from a study on NISO-silenced Papaver somniferum. Values are presented as mean ± s.d. of the relative peak area from HPLC analysis of latex extracts.

Table 2: Absolute Quantification of Key Alkaloids in NISO-Silenced Poppy

| Alkaloid | Control (pTRV2) - µg/g Dry Weight | NISO-Silenced (pNISO) - µg/g Dry Weight |

| Neopine | Below Limit of Detection | 1,265 ± 225 |

| Codeine | 780 ± 140 | 160 ± 30 |

| Morphine | 3,435 ± 255 | 1,445 ± 185 |

This table provides an example of absolute quantification data that would be obtained from such an experiment.

Experimental Protocols

Plant Material and Gene Silencing

-

Plant Growth: Papaver somniferum plants are cultivated under controlled greenhouse conditions (e.g., 16-hour photoperiod, 22°C day/18°C night temperature).

-

Virus-Induced Gene Silencing (VIGS): A fragment of the NISO gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2). Agrobacterium tumefaciens carrying the pTRV1 and the pTRV2-NISO construct are co-infiltrated into the leaves of young poppy plants (e.g., at the 4-6 leaf stage). Control plants are infiltrated with Agrobacterium carrying the empty pTRV2 vector.

Alkaloid Extraction from Latex

-

Latex Collection: Approximately 3-4 weeks post-infiltration, the immature poppy capsules are lanced with a sterile scalpel. The exuded latex is collected into a microcentrifuge tube containing 500 µL of an acidic extraction buffer (e.g., 0.1 M phosphate buffer, pH 4.5, with 10 mM ascorbic acid to prevent oxidation).

-

Homogenization: The latex suspension is immediately vortexed to ensure thorough mixing and prevent coagulation.

-

Sonication: The sample is sonicated for 10 minutes in a water bath sonicator to lyse the alkaloid-containing vesicles.

-

Centrifugation: The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: The clear supernatant containing the alkaloids is carefully transferred to a new tube.

-

Filtration: The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

Quantitative Analysis by HPLC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each alkaloid (e.g., Neopine: m/z 300.1 -> 198.1).

-

-

Quantification: A standard curve is generated using certified reference standards of neopine, codeine, morphine, and other relevant alkaloids. The concentration of each alkaloid in the samples is determined by interpolating their peak areas against the standard curve.

Visualization of Pathways and Workflows

Metabolic Pathway of Neopine

Caption: Metabolic fate of neopine in Papaver somniferum.

Experimental Workflow for Neopine Analysis

Caption: Workflow for analyzing neopine in NISO-silenced poppies.

Endogenous Function and Future Perspectives

The available evidence strongly indicates that the primary endogenous function of neopine in Papaver somniferum is that of a metabolic intermediate in the biosynthesis of codeine and morphine. Its accumulation is tightly regulated by the activity of neopinone isomerase (NISO), ensuring an efficient metabolic flux towards the pharmacologically active end products. The accumulation of neopine in NISO-silenced plants demonstrates its position in the pathway and the critical role of NISO in preventing its build-up.

To date, there is no direct evidence to suggest that neopine has a signaling function in opium poppy. Unlike some other plant alkaloids that have been implicated in defense signaling or as developmental regulators, neopine's transient nature and low abundance in wild-type plants make a signaling role less probable. However, this does not entirely preclude the possibility. Future research could explore the following:

-

Transcriptomic analysis of NISO-silenced plants: Comparing the gene expression profiles of NISO-silenced plants (with high neopine levels) to control plants could reveal if neopine accumulation triggers any specific signaling cascades or stress responses.

-

Exogenous application of neopine: Treating poppy cell cultures or seedlings with purified neopine and observing any physiological or molecular changes could provide insights into potential bioactivity.

-

Receptor binding studies: While challenging, investigating the binding affinity of neopine to plant protein extracts or specific receptor families could uncover unforeseen interactions.

References

Neopine CAS registry number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Neopine

Neopine, a naturally occurring opioid alkaloid, is chemically designated as (5α,6α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol. It is recognized as an isomer of codeine and is a minor constituent of opium from Papaver somniferum.

CAS Registry Number: 467-14-1[1] Molecular Formula: C₁₈H₂₁NO₃[1]

Quantitative Physicochemical and Pharmacological Data

A summary of the key quantitative data for Neopine is presented in the table below. This information is crucial for understanding its chemical properties and potential pharmacological activity.

| Property | Value | Unit |

| Molecular Weight | 299.36 | g/mol |

| CAS Registry Number | 467-14-1 | - |

| Molecular Formula | C₁₈H₂₁NO₃ | - |

Experimental Protocols

Synthesis of Neopine

Neopine can be synthesized as a byproduct during the conversion of thebaine to codeine and morphine. The following outlines a general workflow for its potential isolation and purification.

Workflow for Neopine Synthesis:

Caption: Biosynthetic pathway from thebaine, yielding Neopine as a side product.[2][3][4]

Detailed Methodology:

-

Enzymatic Conversion: Thebaine is treated with the enzyme thebaine 6-O-demethylase (T6ODM) to yield neopinone.[2][3]

-

Reduction to Neopine: In the presence of codeinone reductase (COR), a portion of the neopinone is reduced to form neopine.[2][3][4] This occurs in parallel with the main pathway where neopinone isomerizes to codeinone.

-

Purification: The resulting mixture containing neopine, codeine, and other reaction components would require separation and purification, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to isolate pure Neopine.

A practical laboratory synthesis can also be achieved from codeine. One reported method involves the methylation of the potassium salt of codeine to yield codeine methyl ether, which is then oxidized using gamma-MnO₂ to produce thebaine.[5] Neopine can be obtained as a byproduct in subsequent reactions involving thebaine. Another approach describes a two-step synthesis of thebaine from codeinone, which can be methylated to form thebaine.[6]

Pharmacological Evaluation: Analgesic Activity

The potential analgesic effects of Neopine can be assessed using standard in vivo models in rodents, such as the hot-plate test and the tail-flick test.

Hot-Plate Test Protocol (Mice):

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

-

Acclimation: Mice are individually placed on the hot plate in a bottomless glass cylinder to confine them to the heated area. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[7][8][9]

-

Drug Administration: Neopine is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the same volume of the vehicle used to dissolve Neopine. A positive control group may receive a known analgesic like morphine.

-

Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[7][10]

-

Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect.

Tail-Flick Test Protocol (Rats):

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the rat's tail.

-

Procedure: The rat is gently restrained, and its tail is positioned in the apparatus. The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to avoid tissue damage.[11]

-

Drug Administration: Similar to the hot-plate test, Neopine, vehicle, and a positive control are administered to different groups of rats.

-

Testing: Tail-flick latencies are measured at various time points post-administration.[10][12]

-

Data Analysis: An increase in the tail-flick latency in the Neopine-treated group compared to the control group suggests an analgesic effect.

Signaling Pathways

As an opioid alkaloid, Neopine is expected to exert its pharmacological effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu (µ), delta (δ), and kappa (κ). The general signaling cascade for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Generalized Opioid Receptor Signaling Pathway:

Caption: Simplified cascade of opioid receptor activation and downstream signaling.

References

- 1. Neopine | C18H21NO3 | CID 5462437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thebaine and oripavine from codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. dovepress.com [dovepress.com]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

- 12. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Neopine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a morphinane alkaloid and an isomer of codeine, is a minor constituent of opium from Papaver somniferum.[1] Understanding its solubility and stability in various solvents is critical for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the available information on the solubility and stability of Neopine, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. Due to the limited publicly available quantitative data for Neopine, this guide also presents general methodologies and data for related alkaloids to provide a predictive framework.

Introduction to Neopine

Neopine, with the chemical formula C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol , is a structural isomer of codeine.[1] Its structure, characterized by a pentacyclic ring system, dictates its physicochemical properties, including its solubility and stability. As an alkaloid, Neopine is a basic compound and its solubility is expected to be pH-dependent.

Solubility of Neopine

General Solubility of Alkaloids:

-

Water: Most alkaloid bases have poor water solubility.[2]

-

Organic Solvents: They are generally soluble in organic solvents like chloroform, diethyl ether, and lower alcohols.[3]

-

Aqueous Acids: Alkaloids form salts with acids, and these salts are typically soluble in water and alcohol but poorly soluble in most organic solvents.[2]

-

Aqueous Bases: Alkaloids with a phenolic hydroxyl group, such as morphine, are soluble in aqueous solutions of caustic alkali.[3]

For instance, morphine, a related alkaloid, is highly soluble in methanol, and this solubility is enhanced in a basic methanolic solution (pH ~9).[4]

Predicted Solubility of Neopine:

Given its structural similarity to other morphinane alkaloids, Neopine is expected to exhibit the following solubility profile:

-

High Solubility: In polar protic solvents like methanol and ethanol, and in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: In less polar solvents like acetone and acetonitrile.

-

Low Solubility: In non-polar solvents such as hexane and toluene.

-

pH-Dependent Aqueous Solubility: Solubility in aqueous solutions will be significantly influenced by pH, with higher solubility in acidic conditions due to salt formation.

Table 1: Predicted Qualitative Solubility of Neopine in Various Solvents

| Solvent Category | Solvent | Predicted Solubility |

| Polar Protic | Water | Low (pH-dependent) |

| Methanol | High | |

| Ethanol | High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |

| Acetonitrile (ACN) | Moderate | |

| Acetone | Moderate | |

| Non-Polar | Hexane | Low |

| Toluene | Low |

Stability of Neopine

Specific stability data for Neopine is scarce. However, the stability of alkaloids is generally influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products and pathways.

3.1. Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. This helps in the rapid identification of degradation products and pathways.[5] The typical stress conditions include:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).

-

Photodegradation: Exposure to UV and visible light.

3.2. Predicted Degradation Pathways of Neopine

Based on the structure of Neopine and the known degradation pathways of related morphinane alkaloids, the following degradation routes can be postulated:

-

Hydrolysis: The ether linkage in the furan ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products.

-

Oxidation: The tertiary amine and the allylic alcohol are potential sites for oxidation. Oxidation of the tertiary amine can lead to the formation of an N-oxide. The allylic alcohol can be oxidized to a ketone.

-

Isomerization: The double bond in the cyclohexene ring might be susceptible to isomerization under certain conditions.

Caption: Predicted degradation pathways of Neopine.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of Neopine.

4.1. Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of Neopine to a series of vials, each containing a different solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of Neopine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or molarity.

Caption: Experimental workflow for solubility determination.

4.2. Stability Study and Forced Degradation

A stability-indicating HPLC method is crucial for separating Neopine from its potential degradation products.

4.2.1. Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of alkaloids.

Typical HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around the λmax of Neopine).

-

Column Temperature: Controlled (e.g., 25-30°C).

4.2.2. Forced Degradation Protocol

-

Prepare Stock Solution: Prepare a stock solution of Neopine in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified time.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid drug to 80°C in an oven.

-

Photodegradation: Expose the stock solution (in a quartz cuvette) and solid drug to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, dilute appropriately, and analyze by the developed stability-indicating HPLC method.

-

Data Analysis: Monitor the decrease in the peak area of Neopine and the formation of any new peaks corresponding to degradation products. The degradation kinetics can be determined by plotting the concentration of Neopine versus time.

Caption: Workflow for forced degradation studies.

Conclusion

While specific experimental data on the solubility and stability of Neopine is limited, this guide provides a robust framework for researchers and drug development professionals. By applying the outlined experimental protocols and considering the behavior of related morphinane alkaloids, the physicochemical properties of Neopine can be thoroughly investigated. Such studies are indispensable for the successful development of Neopine-containing pharmaceutical products, ensuring their quality, safety, and efficacy. Further research is warranted to generate and publish quantitative solubility and stability data for this important alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]

- 3. CHAPTER 2. ALKALOIDS - General Considerations [degruyterbrill.com]

- 4. US6054584A - Process for extracting and purifying morphine from opium - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Extraction of Neopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a minor opium alkaloid and an isomer of codeine, is a naturally occurring compound found in the opium poppy, Papaver somniferum.[1][2] While not as abundant as morphine or codeine, its presence is significant in the context of opiate biosynthesis and the chemical profile of opium-derived products. This technical guide provides an in-depth overview of the natural sources of neopine, its biosynthetic pathway, and detailed methodologies for its extraction and purification. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Neopine

The primary and exclusive natural source of neopine is the opium poppy, Papaver somniferum, a plant species in the Papaveraceae family.[1][3] This plant produces a latex, known as opium, which is a complex mixture of numerous alkaloids, including morphine, codeine, thebaine, papaverine, noscapine, and neopine.[4] Neopine is considered a minor alkaloid, and its concentration in opium is significantly lower than that of morphine and codeine.

Different cultivars of Papaver somniferum exhibit considerable variation in their alkaloid profiles. While some varieties are cultivated for high morphine content for the pharmaceutical industry, others are bred for low alkaloid content for culinary uses (poppy seeds). The concentration of neopine is influenced by the genetic makeup of the plant, environmental conditions, and harvesting time. While specific quantitative data for neopine across various cultivars is not extensively documented in publicly available literature, its presence is consistently noted in the analysis of opium alkaloids.

Biosynthesis of Neopine

Neopine is an intermediate in the biosynthetic pathway of morphine and codeine in Papaver somniferum. The pathway originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to produce the central intermediate (S)-reticuline. From (S)-reticuline, the pathway diverges to synthesize various classes of benzylisoquinoline alkaloids.

The direct precursor to neopine is thebaine. The biosynthesis of neopine from thebaine involves the following key steps:

-

Conversion of Thebaine to Neopinone: Thebaine is converted to neopinone by the enzyme Thebaine 6-O-demethylase (T6ODM).

-

Formation of Neopine: Neopinone can then be reduced to neopine.

-

Isomerization to Codeinone: Crucially, neopinone is also the substrate for the enzyme neopinone isomerase (NISO) , which catalyzes its conversion to codeinone.[5][6][7] Codeinone is then further downstream in the pathway to codeine and morphine. The presence and activity of NISO are critical in determining the relative amounts of neopine and codeine/morphine produced by the plant. In the absence of NISO, neopine and its downstream product neomorphine would be the primary metabolic products.[5][6][7]